

Comparative Analysis of Venetoclax and Chemotherapy in AML Models

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Compound of Interest

Compound Name: Anticancer agent 199

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the BCL-2 inhibitor, Venetoclax, and traditional chemotherapy in preclinical Acute Myeloid Leukemia (AML) models. It is designed to offer an objective analysis of their mechanisms, efficacy, and the experimental frameworks used for their evaluation, supported by experimental data.

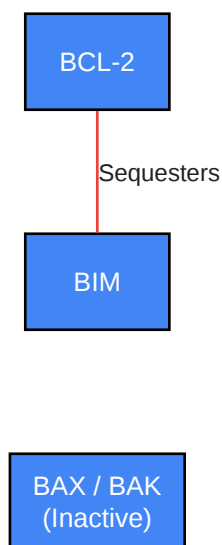
Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between Venetoclax and conventional chemotherapy lies in their mode of inducing cancer cell death. Venetoclax employs a targeted approach by modulating the intrinsic apoptosis pathway, whereas chemotherapy relies on a non-selective, cytotoxic mechanism.

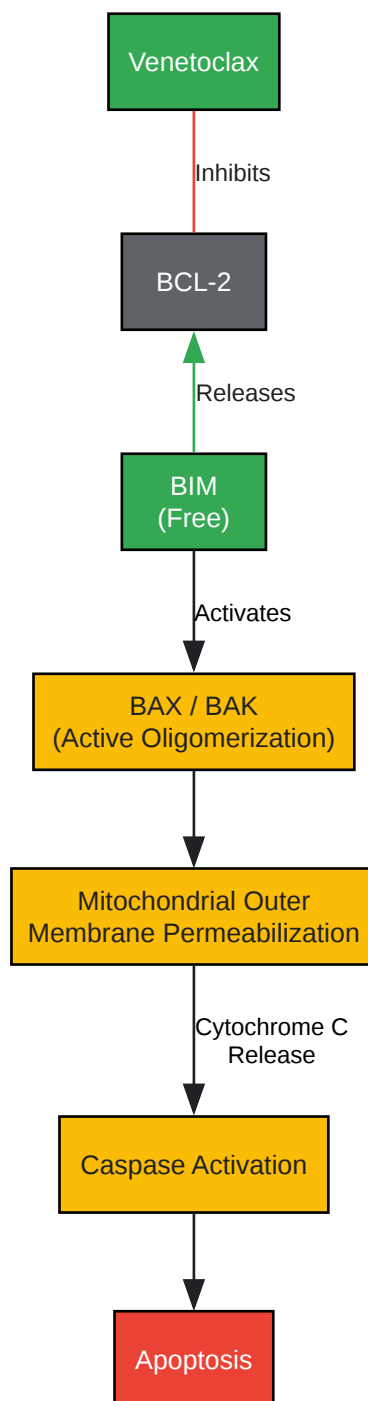
Venetoclax: Targeted Re-engagement of Apoptosis

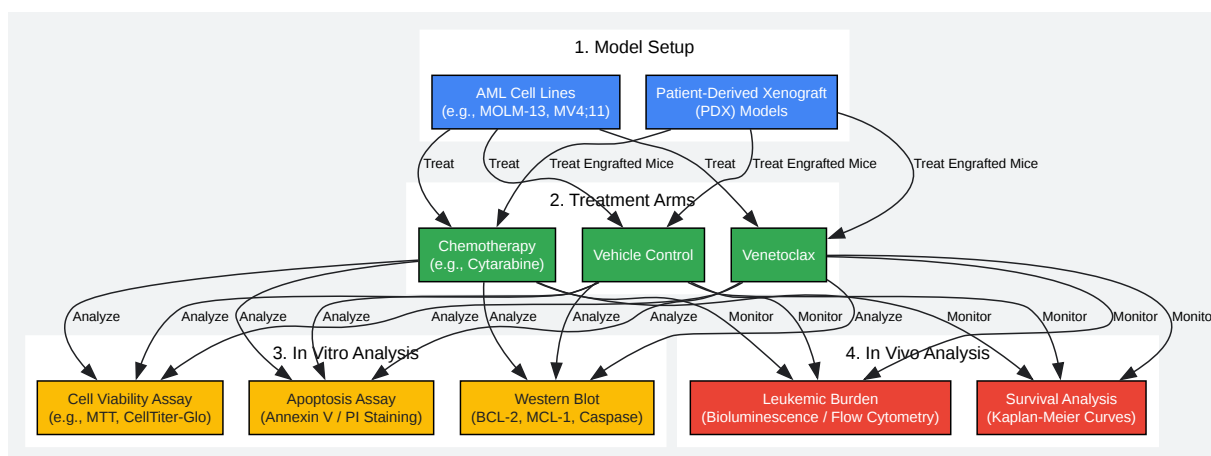
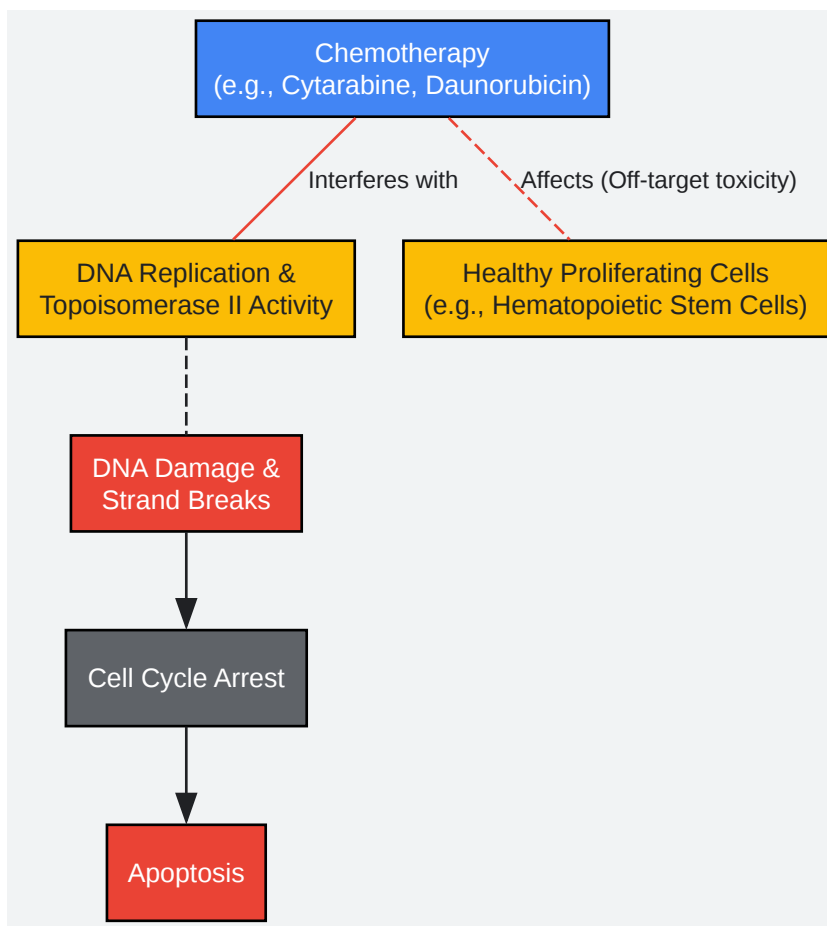
Venetoclax is a BH3-mimetic drug that selectively binds to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] In many AML cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, BAX, and BAK, preventing programmed cell death.[3] By binding to BCL-2, Venetoclax displaces these pro-apoptotic proteins.[4] The released BAX and BAK are then free to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[5]

Normal Apoptotic Regulation



Venetoclax Action





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